molecular formula C20H14N2O3S2 B2941074 (Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 868141-99-5

(Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No. B2941074
CAS RN: 868141-99-5
M. Wt: 394.46
InChI Key: SDZQFNZKWRPSAY-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H14N2O3S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Compounds synthesized using a similar thioxothiazolidinone core structure have shown antimicrobial activity. This demonstrates the potential of such compounds, including "(Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one", in contributing to the development of new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

Anticancer and Antiangiogenic Effects

  • In Vivo Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antiangiogenic effects against mouse tumor models. These studies indicate the potential for these compounds to inhibit tumor growth and angiogenesis, suggesting a promising direction for cancer therapy research (Chandrappa et al., 2010).

Synthesis and Biological Evaluation

  • Novel Synthesis Approaches : Research into the synthesis of oxothiazolidine derivatives explores novel approaches for creating these compounds, potentially opening up new avenues for their application in scientific research and therapeutic development (Hassan et al., 2012).

Anti-inflammatory Activity

  • Evaluation as Anti-inflammatory Agents : Derivatives of thiazolidinone have been synthesized and evaluated for their anti-inflammatory activity, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs). This research contributes to the understanding of the pharmacological activities of thiazolidinone derivatives and their potential therapeutic uses (Nikalje et al., 2015).

properties

IUPAC Name

(5Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-11(23)12-7-9-13(10-8-12)22-19(25)17(27-20(22)26)16-14-5-3-4-6-15(14)21(2)18(16)24/h3-10H,1-2H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZQFNZKWRPSAY-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

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